Ortho-Fluoro Substitution Significantly Reduces Piperidine Basicity (pKa) Relative to Non-Fluorinated Analogs, Modulating hERG Affinity
The ortho-fluorine atom on the phenyl ring of 4-(2-fluorophenyl)piperidine hydrochloride notably reduces the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated analog. Chemoinformatic analysis of fluorinated piperidine fragments reveals that fluorination lowers the calculated pKa value, which is directly correlated with reduced affinity for the hERG potassium channel, a key liability associated with cardiac toxicity [1][2]. This pKa modulation is a critical differentiator for lead optimization, enabling tuning of physicochemical properties without resorting to more complex structural modifications.
| Evidence Dimension | pKa (calculated) of piperidine nitrogen |
|---|---|
| Target Compound Data | Reduced basicity (specific pKa value not provided in source, but direction and mechanism confirmed) |
| Comparator Or Baseline | Non-fluorinated 4-phenylpiperidine analog |
| Quantified Difference | Fluorination lowers pKa; magnitude depends on exact structure and position [1] |
| Conditions | Chemoinformatic calculation based on fluorinated piperidine fragment library |
Why This Matters
Procurement of the specific ortho-fluoro piperidine is essential for research programs aiming to mitigate hERG-related cardiac toxicity through pKa modulation.
- [1] Le Roch, M., Renault, J., Argouarch, G., Lenoir, E., Lalli, C., & Uriac, P. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ChemistryOpen, 9(4), 442–450. View Source
- [2] Morgenthaler, M., Schweizer, E., Hoffmann-Röder, A., Benini, F., Martin, R. E., Jaeschke, G., Wagner, B., Fischer, H., Bendels, S., Zimmerli, D., Schneider, J., Diederich, F., Kansy, M., & Müller, K. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115. View Source
